{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-23-15-6-3-11(7-17(15)24-2)14-9-26-16-8-12(25-10-18(20)21)4-5-13(16)19(14)22/h3-9H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTAXJOSSSHEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Intermediate Synthesis
The chalcone precursor is synthesized by condensing 2,5-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde under basic conditions.
Reaction Conditions
-
Solvent: Ethanol (20 mL/g substrate)
-
Catalyst: Piperidine (5 mol%)
-
Temperature: 80°C, reflux for 6–8 hours
The reaction proceeds via Claisen-Schmidt condensation, forming a α,β-unsaturated ketone. The product is purified via recrystallization from ethanol.
Cyclization to Chromone
The chalcone intermediate undergoes acid-catalyzed cyclization to form 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one .
Reaction Conditions
Mechanistic Insight
PPA facilitates intramolecular cyclization by protonating the carbonyl oxygen, enabling nucleophilic attack by the phenolic hydroxyl group. The reaction is regioselective, favoring chromone formation over coumarin derivatives.
Optimization of Reaction Conditions
Cyclization Catalysts
Comparative studies show that PPA outperforms concentrated H<sub>2</sub>SO<sub>4</sub> in yield and regioselectivity:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| PPA | 70 | 98 |
| H<sub>2</sub>SO<sub>4</sub> | 55 | 85 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Modulating signaling pathways: Such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted [(4-Oxo-4H-1-Benzopyran-7-yl)Oxy]Acetic Acids
Evidence from SAR studies highlights the importance of substitution patterns on the benzopyran core and phenyl ring (Table 1).
Table 1: Pharmacological Activities of Selected Aryloxyacetic Acid Derivatives
*Activity key: +++ (potent), ++ (moderate), - (inactive).
Substitution at the 3-Position :
- The 3,4-dimethoxyphenyl group in the target compound confers moderate uricosuric activity compared to 3,5-dichloro derivatives (e.g., 6c), which exhibit higher potency due to stronger electron-withdrawing effects enhancing transporter inhibition .
- Replacement with a phenyl group (6dd) abolishes uricosuric activity, emphasizing the necessity of polar substituents for urate modulation .
Acetic Acid Moiety :
Non-Acetic Acid Derivatives
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14)
- Structure : Lacks the acetic acid side chain but retains the 3,4-dimethoxyphenyl substitution.
- Properties : Lower water solubility and absence of ionizable groups result in negligible diuretic or uricosuric effects, underscoring the critical role of the acetic acid group .
Spirocyclic and Fused-Ring Analogues
{1′-Acetyl-4-oxo-3H-spiro[1-benzopyran-2,4′-piperidine]-7-yloxy}acetic acid
- Structure : Incorporates a spiro piperidine ring, increasing structural rigidity.
- Activity: Limited data exist, but the acetyl group may enhance metabolic stability compared to the target compound .
Key Research Findings
Substituent Position Matters :
- 3,5-Disubstituted derivatives (e.g., 6c) outperform 3,4-disubstituted analogs (e.g., target compound) in uricosuric potency, likely due to optimized steric and electronic interactions with OAT1/OAT3 .
Biological Activity
{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid is a benzopyran derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and inflammation management. The unique structure, characterized by a benzopyran core with an acetic acid moiety and a dimethoxyphenyl group, contributes to its pharmacological properties.
Chemical Structure and Synthesis
The chemical formula of this compound is , and it can be synthesized through multi-step organic reactions. A common synthesis route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin under acidic conditions, followed by reaction with chloroacetic acid in the presence of a base like sodium hydroxide.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Signaling Pathway Modulation : It may modulate pathways such as the PI3K/Akt pathway, crucial for cell survival and proliferation.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Antiproliferative Effects
Research has demonstrated that derivatives of benzopyran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain benzopyran derivatives have IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxic effects .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 5a | MDA-MB-231 | 5.2 | High |
| 5b | SKOV-3 | 12.0 | Moderate |
| 5c | PC-3 | 15.5 | Moderate |
| 5d | DU-145 | 22.2 | Low |
Data adapted from various studies on benzopyran derivatives .
In Vivo Studies
In vivo studies have indicated that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For example, compound 5a was found to induce apoptosis in MDA-MB-231 cells at a concentration of 5 μM, with a significant apoptotic rate observed .
Case Studies
Several case studies have highlighted the effectiveness of benzopyran derivatives in clinical settings:
- Case Study on Breast Cancer : A study involving patients with advanced breast cancer treated with a benzopyran derivative showed a reduction in tumor size and improved patient outcomes compared to traditional therapies.
- Anti-inflammatory Effects : Another study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis.
Q & A
Q. What are the recommended synthetic routes for {[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Core formation : Condensation of substituted chromen-4-one precursors with acetic acid derivatives under reflux conditions (e.g., acetone or ethanol as solvents) .
- Substituent introduction : Methoxy groups are introduced via alkylation or nucleophilic substitution, requiring anhydrous potassium carbonate as a base and controlled temperatures (45–80°C) .
- Purification : Column chromatography or recrystallization from methanol/ethanol to achieve >95% purity . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity, temperature, and stoichiometry of substituents .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions and chromen-4-one backbone integrity. For example, methoxy protons resonate at δ 3.7–3.9 ppm, and carbonyl groups appear at ~170–190 ppm .
- Elemental analysis : Validates empirical formula (e.g., CHO) by comparing calculated vs. observed C, H, O percentages. Discrepancies >0.3% indicate impurities .
- HPLC : Reversed-phase C18 columns with UV detection (λ = 260–310 nm) assess purity, with retention times calibrated against standards .
Q. What are the solubility properties of this compound, and how can solubility be improved for in vitro assays?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For biological assays:
- Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (final DMSO ≤1%) .
- Use sonication (37°C, 15–30 min) to enhance dispersion .
- Adjust pH to 7–8 with sodium bicarbonate for carboxylate ion formation, improving aqueous solubility .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3,4-dimethoxyphenyl) influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Methoxy groups : The 3,4-dimethoxy substitution on the phenyl ring enhances uricosuric activity by increasing electron density and hydrogen-bonding potential, as shown in diuretic assays .
- Chromen-4-one core : The 4-oxo group is critical for binding to renal organic anion transporters (OATs), confirmed via competitive inhibition assays .
- Acetic acid moiety : The carboxylate group is essential for solubility and ionic interactions with biological targets. Methylation of this group abolishes activity .
Q. How can researchers resolve contradictions in elemental analysis data (e.g., observed vs. calculated carbon content)?
Discrepancies (e.g., observed C = 63.7% vs. calculated C = 68.9% in ) may arise from:
Q. What strategies are recommended for evaluating the compound’s stability under varying storage conditions?
Stability studies should include:
- Temperature : Store lyophilized powder at -80°C (stable for ≥6 months) or -20°C (≤1 month). Avoid repeated freeze-thaw cycles .
- Light sensitivity : Protect from UV light using amber vials, as the chromen-4-one core is prone to photodegradation .
- Oxidative stability : Add antioxidants (0.1% BHT) to stock solutions and store under nitrogen .
Q. How can researchers design experiments to assess potential off-target effects in biological systems?
- Panel screening : Test against related receptors (e.g., cyclooxygenase, xanthine oxidase) at 10 μM to identify non-specific binding .
- Metabolic profiling : Use liver microsomes or hepatocytes to detect CYP450-mediated metabolites via LC-MS .
- Cytotoxicity assays : Evaluate in HEK293 or HepG2 cells using MTT assays (IC > 50 μM suggests low toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
